2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Description
2-Oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin derivative esterified with 3,4,5-trimethoxybenzoic acid. The 4-propyl substituent on the chromen ring and the 3,4,5-trimethoxybenzoate moiety distinguish this compound from simpler coumarin derivatives. The trimethoxybenzoate group is known to enhance lipophilicity and modulate receptor-binding interactions, while the propyl chain may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-6-13-11-20(23)29-17-12-15(7-8-16(13)17)28-22(24)14-9-18(25-2)21(27-4)19(10-14)26-3/h7-12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYSTBOLKNCDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the condensation of 2-oxo-4-propyl-2H-chromen-7-ol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of coumarin derivatives, including 2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate.
- Mechanism of Action : These compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds derived from this structure have shown significant activity against colorectal cancer cells (HT-29 and HCT116) with IC50 values below 0.6 µM .
- Cellular Pathways : The anticancer activity is believed to be mediated through pathways involving the activation of caspases and modulation of autophagy-related proteins such as LC3A/B .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly enhances the potency of these compounds compared to those with electron-donating groups .
Other Pharmacological Activities
Beyond anticancer effects, coumarin derivatives are being investigated for other therapeutic applications:
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of 2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate in cancer research:
-
Study on Colorectal Cancer : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation .
Compound IC50 (µM) Cell Line 9b 0.25 ± 0.004 HT-29 9c 0.33 ± 0.032 HCT116 - Mechanistic Studies : Further investigations revealed that these compounds could activate autophagy via the AMPK-TSC1/2-mTOR signaling pathway, highlighting their potential as dual-action agents in cancer therapy .
Mechanism of Action
The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in:
Substituents on the chromen ring (e.g., alkyl chains, halogens, or aromatic groups).
Modifications to the ester group (e.g., methoxy positioning, alternative benzoate derivatives).
Substituent Variations on the Chromen Core
Key Observations :
- Alkyl chain length (e.g., methyl vs. propyl) correlates with increased lipophilicity and bioavailability. The 4-propyl group in the target compound may enhance membrane penetration compared to shorter chains .
- Halogenation (e.g., iodine or trifluoromethyl groups) in analogs like the 6-ethyl derivative improves target specificity but may reduce metabolic stability .
Modifications to the Ester Group
| Compound Name | Ester Group Structure | Biological Activity | Reference |
|---|---|---|---|
| 2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate | 3,4,5-trimethoxybenzoate | Moderate antimicrobial activity | |
| Methyl 3,4,5-trimethoxybenzoate | 3,4,5-trimethoxybenzoate (no chromen core) | Lower bioactivity due to lack of heterocycle | |
| [(2,4-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate | Carbamoyl-linked trimethoxybenzoate | Enhanced cytotoxicity in cancer cell lines | |
| 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate | Isoxazole-aminoacetate ester | Improved kinase inhibition |
Key Observations :
- The 3,4,5-trimethoxybenzoate group is associated with moderate antimicrobial and antioxidant effects, but its activity is amplified when conjugated to a chromen core .
- Carbamoyl or isoxazole modifications (e.g., in and ) introduce hydrogen-bonding sites, improving target engagement compared to the parent benzoate.
Mechanistic and Pharmacological Insights
- Receptor Interaction : Like other coumarin derivatives, the target compound may inhibit kinases or cytochrome P450 enzymes due to structural mimicry of coenzyme binding sites .
- Synergistic Effects : The combination of a lipophilic propyl chain and electron-rich trimethoxybenzoate could enhance binding to hydrophobic enzyme pockets .
- Comparative Bioactivity : While methyl-substituted analogs (e.g., 4-methyl chromen derivatives) show moderate activity, the 4-propyl group in the target compound may extend half-life in vivo due to reduced metabolic clearance .
Biological Activity
The compound 2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a member of the coumarin family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.
Anticancer Activity
Research indicates that compounds containing the coumarin scaffold exhibit significant anticancer properties. For instance, derivatives of 2H-chromene have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and others. The compound has been linked to enhanced anticancer activity due to its structural features that allow interaction with cellular targets involved in tumor growth and proliferation.
Key Findings
- IC50 Values : The compound demonstrated an IC50 value of 0.47 μM against MCF-7 cells, indicating potent anticancer activity compared to other derivatives with higher IC50 values (e.g., 9.54 μM and 16.1 μM for similar compounds) .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of tubulin polymerization, leading to apoptosis through caspase activation and cell cycle arrest .
Other Biological Activities
In addition to anticancer properties, coumarin derivatives have been reported to possess a range of biological activities:
- Antimicrobial Activity : Some studies have highlighted the antimicrobial effects of coumarins against various pathogens .
- Antidiabetic and Anticholinesterase Activities : Coumarin derivatives also exhibit potential in managing diabetes and neurodegenerative diseases by inhibiting enzymes related to glucose metabolism and neurotransmitter degradation .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the coumarin ring can enhance or reduce their efficacy:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on the phenyl ring | Increased potency in anticancer activity |
| Methyl group at β-position | Higher anticancer activity compared to bulkier groups like ethyl or propyl |
This relationship underscores the importance of molecular design in developing new therapeutic agents derived from coumarins .
Study 1: Anticancer Properties
A study focused on a series of coumarin derivatives, including 2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate , assessed their cytotoxic effects on MCF-7 cells. The results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and subsequent cytotoxicity.
Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of various coumarin derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain structural modifications led to improved antibacterial activity, suggesting potential applications in treating infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
